molecular formula C10H10O3S B097637 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide CAS No. 16723-50-5

4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide

Cat. No. B097637
CAS RN: 16723-50-5
M. Wt: 210.25 g/mol
InChI Key: RYBZBWQHLZSAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide, also known as DMBX, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. It is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for various ailments. DMBX has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism Of Action

4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide also inhibits the activation of MAPKs, which are involved in cell proliferation and differentiation.

Biochemical And Physiological Effects

4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal studies.

Advantages And Limitations For Lab Experiments

4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and well-established mechanism of action. However, its limited solubility in aqueous solutions and low bioavailability may pose challenges for its use in in vivo studies.

Future Directions

Future research on 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further optimization of its synthesis methods and formulation could improve its bioavailability and efficacy. The development of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide derivatives with improved pharmacological properties could also be explored. Additionally, the use of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide in combination with other drugs or therapies could be investigated for synergistic effects.

Synthesis Methods

4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide can be synthesized using various methods, including the reaction of coumarin with thionyl chloride and sulfur to form 4-chloro-3-methylcoumarin, which is then reacted with sodium sulfide to yield 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide. Another method involves the reaction of 3-methylcoumarin with sulfur and hydrogen peroxide, followed by treatment with sodium hydroxide. These methods have been optimized to improve the yield and purity of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide.

Scientific Research Applications

4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

16723-50-5

Product Name

4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

3-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C10H10O3S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3

InChI Key

RYBZBWQHLZSAGB-UHFFFAOYSA-N

SMILES

CC1CS(=O)(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC1CS(=O)(=O)C2=CC=CC=C2C1=O

synonyms

3,4-Dihydro-3-methyl-4-oxo-2H-1-benzothiopyran 1,1-dioxide

Origin of Product

United States

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